Cefpodoxime Proxetil

Antibacterial susceptibility Staphylococcus aureus Oral cephalosporin

Procure Cefpodoxime Proxetil (CAS 87239-81-4), the oral prodrug delivering broad-spectrum cephalosporin activity with clinically critical antistaphylococcal coverage. Unlike cefixime, its MIC50 of 1–2 μg/mL against oxacillin-susceptible staphylococci enables skin and soft tissue infection applications. Beta-lactamase stable (TEM-1, SHV-1) with S. pneumoniae and H. influenzae MIC90 of 0.12 μg/mL. Twice-daily dosing supported by a 1.9–3.7 h half-life. Ideal for respiratory and step-down therapy programs.

Molecular Formula C21H27N5O9S2
Molecular Weight 557.6 g/mol
CAS No. 87239-81-4
Cat. No. B1668872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime Proxetil
CAS87239-81-4
Synonyms1-(isopropoxycarbonyloxy)ethyl-7-(2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido)-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo(4,2,0)-oct-2-ene-2-carboxylate
cefpodoxime proxetil
cephalosporin 807
CS 807
CS-807
Doxef
U 76252
U-76,252
Vantin
Molecular FormulaC21H27N5O9S2
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
InChIInChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1
InChIKeyLTINZAODLRIQIX-FBXRGJNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefpodoxime Proxetil (CAS 87239-81-4): A Third-Generation Oral Cephalosporin Prodrug for Broad-Spectrum Antibacterial Therapy


Cefpodoxime proxetil (CAS 87239-81-4) is an orally administered prodrug that is absorbed and de-esterified by the intestinal mucosa to release the active third-generation cephalosporin, cefpodoxime [1]. Cefpodoxime exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria, including many β-lactamase-producing strains, with a plasma half-life of 1.9 to 3.7 hours that permits twice-daily administration [2]. The compound is distinguished from other oral third-generation cephalosporins by its clinically relevant antistaphylococcal activity, a feature notably absent in cefixime [3].

Why In-Class Substitution of Cefpodoxime Proxetil Can Lead to Therapeutic Failure


The oral cephalosporin class exhibits substantial heterogeneity in antibacterial spectrum, β-lactamase stability, and pharmacokinetic profiles, rendering simple generic substitution clinically hazardous. For instance, the third-generation agent cefixime demonstrates potent activity against Gram-negative pathogens but lacks meaningful coverage of staphylococci, whereas the second-generation cefuroxime axetil provides antistaphylococcal activity but inferior Gram-negative potency compared to cefpodoxime [1]. Furthermore, prodrug formulations such as cefpodoxime proxetil rely on esterase-mediated activation in the intestinal mucosa, a process distinct from the absorption of non-ester cephalosporins like cefixime and ceftibuten, resulting in differential food effects and bioavailability profiles [2]. These intrinsic differences necessitate product-specific selection based on quantitative microbiological and pharmacokinetic evidence, as detailed in the following sections.

Quantitative Differentiation of Cefpodoxime Proxetil from Oral Cephalosporin Comparators: A Data-Driven Selection Guide


Antistaphylococcal Activity: A Critical Distinction from Cefixime

Cefpodoxime demonstrates clinically meaningful activity against oxacillin-susceptible staphylococci, a feature that distinguishes it from other oral third-generation cephalosporins. In a multicenter study of 5556 clinical isolates, cefpodoxime exhibited MIC50 values of 1–2 μg/mL against oxacillin-susceptible staphylococci, whereas cefixime lacked sufficient activity against these species [1][2]. Specifically, the MIC of cefpodoxime for ≥90% of Staphylococcus aureus and Staphylococcus epidermidis strains was <2 mg/L, compared to cefixime which had MICs consistently above 8 mg/L against these bacteria [3].

Antibacterial susceptibility Staphylococcus aureus Oral cephalosporin

Superior Potency Against Key Respiratory Pathogens Versus Cefuroxime

Cefpodoxime exhibits markedly superior in vitro potency against the most frequent respiratory pathogens compared to the second-generation oral cephalosporin cefuroxime. Against Streptococcus pneumoniae, cefpodoxime achieved an MIC90 of 0.12 μg/mL [1][2]. Its activity against Haemophilus influenzae and Moraxella catarrhalis, including β-lactamase-producing strains, was similarly robust with MIC90 values of 0.12 μg/mL and 1 μg/mL, respectively, and was described as generally superior to that of cefuroxime [3][4].

Respiratory tract infection Streptococcus pneumoniae Haemophilus influenzae

Broadest Spectrum of Activity Among Tested Oral Cephalosporins

In a large comparative study of 5556 clinical isolates, cefpodoxime demonstrated the widest spectrum of activity among all tested oral cephalosporins, which included cefixime, cefuroxime, cefaclor, and cefadroxil [1]. Against Enterobacteriaceae, cefpodoxime showed potent activity with MIC50 values of 0.12 μg/mL for Proteus vulgaris, 0.015 μg/mL for Providencia rettgeri, and 2 μg/mL for Serratia marcescens—species often resistant to older oral cephalosporins [1][2]. While slightly less active than cefixime against Gram-negative bacteria, cefpodoxime was more active than cefuroxime, cefaclor, and cephalexin [3].

Antibacterial spectrum Enterobacteriaceae Oral cephalosporin

β-Lactamase Stability Profile Enables Activity Against Resistant Strains

Cefpodoxime demonstrates stability against the most commonly encountered plasmid-mediated β-lactamases, including TEM-1, TEM-2, SHV-1, OXA-1, and BRO-1, a profile similar to cefixime and cefuroxime but generally superior to cefaclor [1][2][3]. The molecule was stable to all β-lactamases studied except cefuroximase (type Ic), and exhibited high affinity for the Enterobacter P99 (type Ia) enzyme [4]. This stability profile enables cefpodoxime to maintain activity against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, where it demonstrated MIC90 values ≤1 mg/L [5].

β-lactamase stability Antibiotic resistance Plasmid-mediated enzymes

Extended Half-Life Permits Twice-Daily Dosing Versus Multiple Daily Regimens

Cefpodoxime exhibits an extended plasma half-life of 1.9 to 3.7 hours, which supports a convenient twice-daily dosing regimen [1]. In contrast, many comparator oral cephalosporins such as cefaclor and cephalexin have shorter half-lives requiring three- to four-times daily administration. Comparative clinical trials have demonstrated that twice-daily cefpodoxime proxetil (dose equivalent to cefpodoxime 100–400 mg) was as effective as three- to four-times daily regimens of phenoxymethylpenicillin, amoxicillin (with or without clavulanic acid), or cefaclor in treating pharyngotonsillitis, respiratory tract, urinary tract, and skin and soft tissue infections [1].

Pharmacokinetics Dosing frequency Oral cephalosporin

Evidence-Based Application Scenarios for Cefpodoxime Proxetil in Clinical Research and Industrial Procurement


Empiric Therapy of Community-Acquired Respiratory Tract Infections

Cefpodoxime proxetil is a preferred oral option for empiric treatment of community-acquired respiratory tract infections due to its high intrinsic potency against S. pneumoniae (MIC90 0.12 μg/mL) and H. influenzae (MIC90 0.12 μg/mL), combined with β-lactamase stability [1][2]. Its broader spectrum and superior potency compared to cefuroxime make it suitable for settings where second-generation cephalosporins may be inadequate.

Outpatient Management of Uncomplicated Skin and Soft Tissue Infections

The antistaphylococcal activity of cefpodoxime (MIC50 1–2 μg/mL against oxacillin-susceptible strains) distinguishes it from other oral third-generation cephalosporins like cefixime [1]. This enables its use as an oral alternative for skin and soft tissue infections where staphylococcal coverage is required, supporting formulary decisions in ambulatory care and infectious disease clinics.

Oral Step-Down Therapy Following Parenteral Ceftriaxone

Clinical trials have shown that an oral regimen of cefpodoxime proxetil was as efficacious as parenteral ceftriaxone for bronchopneumonia in hospitalized patients at risk due to underlying diseases, addictions, or advancing age [2]. Similarly, a single oral dose of cefpodoxime was as effective as ceftriaxone for uncomplicated anogenital gonococcal infections [2]. This evidence supports formulary inclusion for oral step-down therapy, reducing hospital length of stay and parenteral administration costs.

Pediatric Formulations for Broad-Spectrum Coverage

Cefpodoxime proxetil suspension provides a broad spectrum of activity in a twice-daily pediatric formulation. Its stability to common plasmid-mediated β-lactamases (TEM-1, SHV-1) ensures activity against resistant strains frequently encountered in pediatric infections [3]. The suspension formulation's enhanced bioavailability when administered before meals further optimizes therapeutic outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefpodoxime Proxetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.